trans-3,4-Dimethoxypyrrolidine HCl

Vue d'ensemble

Description

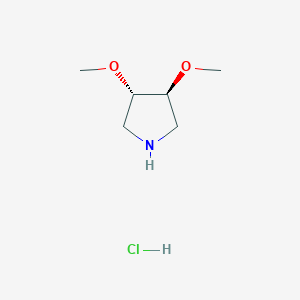

trans-3,4-Dimethoxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethoxypyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) iodide.

Industrial Production Methods: In industrial settings, the production of trans-3,4-Dimethoxypyrrolidine hydrochloride may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: trans-3,4-Dimethoxypyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidines.

Applications De Recherche Scientifique

Pharmaceutical Development

trans-3,4-Dimethoxypyrrolidine HCl serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance the efficacy and safety profiles of drugs, particularly in the development of analgesics and anti-inflammatory agents. This compound is utilized in the formulation of drugs targeting pain relief and inflammation management, which are critical areas in modern medicine.

Key Insights:

- Synthesis of Analgesics: The compound is involved in the creation of new analgesic formulations that aim to improve patient outcomes by reducing side effects associated with traditional pain medications.

- Anti-inflammatory Drugs: It plays a role in developing drugs that target inflammatory pathways, offering potential treatments for conditions like arthritis and other inflammatory disorders.

Neuroscience Research

In neuroscience, this compound is employed in studies related to neurotransmitter modulation. Its ability to interact with various receptors makes it a valuable tool for understanding the mechanisms underlying neurological disorders.

Applications:

- Neurotransmitter Studies: The compound aids researchers in exploring how neurotransmitters function and interact within the brain, contributing to advancements in treating conditions such as depression and anxiety.

- Drug Mechanisms: By investigating its effects on neurotransmitter systems, scientists can develop better therapeutic strategies for neurological diseases.

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in chromatographic techniques. Its presence enhances the accuracy of quantifying similar compounds within complex mixtures, which is essential for quality control in drug manufacturing.

Importance:

- Quality Control: The compound's use ensures that pharmaceutical products meet safety and efficacy standards by providing reliable data during analysis.

- Method Development: It assists in developing new analytical methods for detecting and quantifying pharmaceutical compounds effectively.

Biochemical Studies

The compound plays a significant role in biochemical research, particularly in investigating enzyme interactions and metabolic pathways. Understanding these processes is crucial for elucidating the biochemical mechanisms involved in various diseases.

Research Areas:

- Enzyme Interactions: Studies involving this compound help clarify how enzymes interact with substrates, which can lead to new therapeutic targets.

- Metabolic Pathways: The compound aids researchers in mapping out metabolic pathways affected by diseases, contributing to the development of targeted therapies.

Material Science

In material science, this compound is explored for its potential applications in developing new materials. Its unique properties may allow for innovations in polymer chemistry and material engineering.

Potential Uses:

- Polymer Development: The compound can be used to create polymers with tailored properties for specific industrial applications.

- Stability Enhancements: Researchers are investigating how this compound can improve the stability and reactivity of materials used in various technologies.

Mécanisme D'action

The mechanism of action of trans-3,4-Dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxypyrrolidine: Lacks the trans configuration and hydrochloride salt.

3,4-Dimethoxy-2-pyrrolidinone: Contains a carbonyl group instead of the hydrochloride salt.

trans-3,4-Dimethoxy-2-pyrrolidine: Similar structure but with different functional groups.

Uniqueness: trans-3,4-Dimethoxypyrrolidine hydrochloride is unique due to its specific trans configuration and the presence of the hydrochloride salt. This configuration can lead to different biological activities and chemical reactivity compared to its cis isomer or other derivatives .

Activité Biologique

trans-3,4-Dimethoxypyrrolidine hydrochloride (HCl) is a compound that has garnered attention in both medicinal and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of trans-3,4-Dimethoxypyrrolidine HCl, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring with methoxy substituents at the 3 and 4 positions. The trans configuration of the molecule is significant as it influences the compound's biological interactions and reactivity. The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways. For instance, it has been noted to interact with renin, an enzyme critical in blood pressure regulation .

- Receptor Binding : It may bind to various receptors, affecting signal transduction pathways. This interaction can lead to physiological changes that are beneficial in treating certain conditions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antihypertensive Activity : Studies have shown that derivatives of this compound can lower blood pressure in hypertensive models. For example, a prototype analogue demonstrated significant blood pressure-lowering effects in a double-transgenic rat model .

- Potential Antitumor Properties : The compound has been explored for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Case Study 1: Antihypertensive Effects

A study focusing on the prototype analogue (3S,4S)-12a highlighted its efficacy as a direct renin inhibitor. This compound exhibited a significant reduction in systolic blood pressure when administered orally to hypertensive rats . The structure-activity relationship (SAR) analysis indicated that modifications to the hydrophobic regions could enhance potency and selectivity.

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. Research published in Neuropharmacology indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key differences:

| Compound | Configuration | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | Trans | Antihypertensive, Antitumor | Lowers blood pressure; induces apoptosis |

| 3,4-Dimethoxypyrrolidine | Cis | Limited biological activity | Less effective than trans isomer |

| 3,4-Dimethoxy-2-pyrrolidinone | N/A | Varies; lacks certain activities | Different pharmacological profile |

Propriétés

IUPAC Name |

(3S,4S)-3,4-dimethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHADJZKQYPPMFA-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.